Physicochemical Differentiation: Lipophilicity (LogP) Shift vs. 3,4,5-Trimethoxybenzoic Acid
The N-cyano group is a recognized carboxylic acid bioisostere that lowers lipophilicity [1]. The target compound's computed XLogP3-AA is 1.2 [2], which represents a significant reduction compared to the typical computed logP of 3,4,5-trimethoxybenzoic acid (estimated 1.6-1.8). This difference in lipophilicity directly impacts passive membrane permeability and is a quantifiable reason to select this compound over the acid analog for central nervous system penetration or fragment-based screening campaigns.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzoic acid (estimated logP ~1.6-1.8) |
| Quantified Difference | LogP difference of -0.4 to -0.6 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A lower logP value can improve aqueous solubility and reduce non-specific plasma protein binding, critical for fragment-based drug discovery and early lead optimization.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
- [2] PubChem. (2025). N-Cyano-3,4,5-trimethoxybenzamide, CID 56760827. National Center for Biotechnology Information. View Source
